molecular formula C23H16FN3O B11964907 N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B11964907
M. Wt: 369.4 g/mol
InChI Key: AVWWLZYIXGSKTF-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions and interact with biological targets. The compound’s azomethine group (–NHN=CH–) plays a crucial role in its reactivity and binding properties. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of both fluorophenyl and quinoline moieties

Properties

Molecular Formula

C23H16FN3O

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16FN3O/c24-18-10-6-7-16(13-18)15-25-27-23(28)20-14-22(17-8-2-1-3-9-17)26-21-12-5-4-11-19(20)21/h1-15H,(H,27,28)/b25-15+

InChI Key

AVWWLZYIXGSKTF-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.